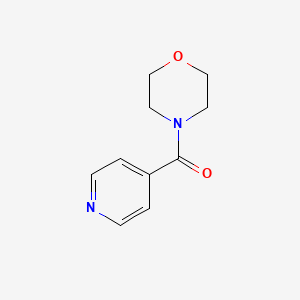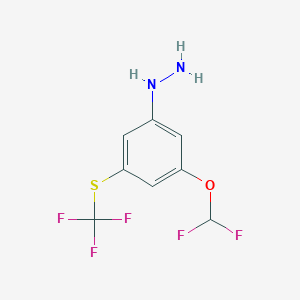
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. One common synthetic route involves the nucleophilic substitution of a suitable precursor with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The hydrazine moiety is then introduced through a reaction with hydrazine hydrate or a similar reagent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving hydrazine derivatives.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar fluorinated groups.
Difluoromethoxy phenyl derivatives: Compounds with difluoromethoxy groups attached to a phenyl ring, used in various chemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
SBOGHBBDWHTIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




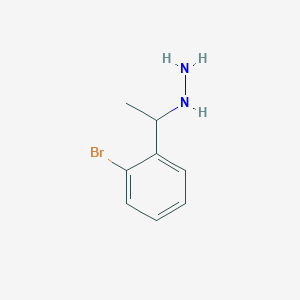
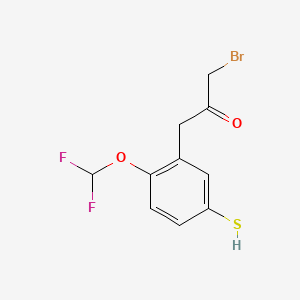

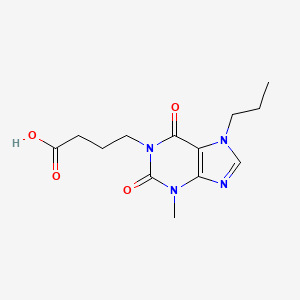

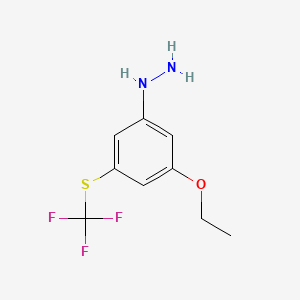

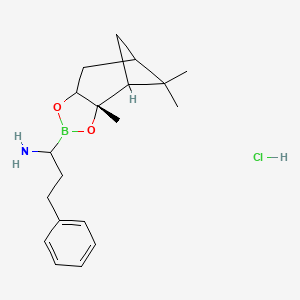

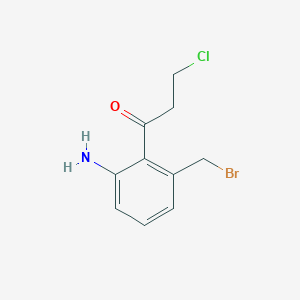
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
